molecular formula C7H4ClN3O B3048847 8-chloro-3H-benzo[d][1,2,3]triazin-4-one CAS No. 18343-45-8

8-chloro-3H-benzo[d][1,2,3]triazin-4-one

Cat. No.: B3048847
CAS No.: 18343-45-8
M. Wt: 181.58
InChI Key: RRLGSAHSYQVYED-UHFFFAOYSA-N
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Description

8-Chloro-3H-benzo[d][1,2,3]triazin-4-one is a heterocyclic compound featuring a fused benzene and triazinone core with a chlorine substituent at the 8-position. Key analogs include 3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one (DEPBT), a peptide coupling agent , and substituted pyrazolo- or benzothieno-triazinones with antihistaminic, antitumor, or herbicidal activities .

Properties

IUPAC Name

8-chloro-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGSAHSYQVYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552075
Record name 8-Chloro-1,2,3-benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18343-45-8
Record name 8-Chloro-1,2,3-benzotriazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18343-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,2,3-benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3H-benzo[d][1,2,3]triazin-4-one typically involves the diazotization of 2-aminobenzamides followed by cyclization. One common method includes the reaction of 2-aminobenzamide with sodium nitrite and hydrochloric acid to form a diazonium salt, which then undergoes cyclization to yield the desired benzotriazinone . This reaction is usually carried out under mild conditions to avoid the decomposition of the diazonium salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters and can improve the yield and purity of the final product. The use of polymer-supported reagents and catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3H-benzo[d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazinones, oxidized or reduced derivatives, and cyclized heterocyclic compounds .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
8-Chloro-3H-benzo[d][1,2,3]triazin-4-one serves as a precursor for synthesizing more complex heterocyclic compounds. It is utilized as a building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The compound's ability to undergo substitution reactions allows for the creation of various derivatives that can be tailored for specific applications.

2. Photocatalysis:
This compound has been shown to participate in photocatalytic reactions , particularly in visible-light-mediated processes. It can facilitate denitrogenative alkene insertion reactions, leading to the formation of 3-substituted indolones, which are valuable intermediates in organic synthesis.

Biological Applications

1. Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant antitumor properties . For instance, studies have demonstrated that certain substituted triazine compounds show selective growth inhibition against breast cancer cell lines (MDA-MB-468), with a GI50 value as low as 0.41 μM. This suggests potential therapeutic applications in cancer treatment.

2. Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor , particularly for α-glucosidase, which is relevant in managing diabetes mellitus. By inhibiting this enzyme, it may help regulate blood sugar levels effectively.

3. Antihistaminic Activity:
In vitro studies have revealed that certain derivatives of this compound exhibit antihistaminic activity , demonstrating competitive antagonism at H1-receptors. This activity was confirmed through both in vitro and in vivo evaluations against histamine challenges in animal models.

Industrial Applications

1. Material Science:
this compound finds applications in the production of dyes and photoluminescent materials . Its unique chemical properties make it suitable for use in various industrial applications where color stability and light responsiveness are critical.

2. Rubber Components:
The compound is also utilized in the manufacture of rubber components, enhancing their performance characteristics due to its chemical stability and reactivity.

Antitumor Study

A notable study highlighted the anticancer activity of substituted benzo[1,2,4]triazino compounds derived from this compound. Compound 3d exhibited the highest anticancer activity against MDA-MB-468 cells with a GI50 value of 0.41 μM, indicating its potential as an effective anticancer agent.

Antihistaminic Evaluation

In vitro studies demonstrated that derivatives CP-5 and CP-8 displayed significant shifts in concentration-response curves for histamine at H1-receptors. In vivo studies further confirmed their efficacy against histamine challenges in guinea pigs, suggesting potential therapeutic uses in allergy treatments.

Hyperlipidemia Research

Research on anti-hyperlipidemic effects observed in rat models indicated that derivatives of this compound could be promising candidates for managing lipid levels effectively.

Summary Table of Applications

Field Application Findings/Remarks
ChemistryOrganic synthesisPrecursor for complex heterocycles
PhotocatalysisFacilitates visible-light-mediated reactions
BiologyAnticancer activitySelective growth inhibition against cancer cell lines
Enzyme inhibitionPotential treatment for diabetes mellitus
Antihistaminic activityEffective against histamine challenges
IndustryMaterial scienceUsed in dyes and photoluminescent materials
Rubber componentsEnhances performance characteristics

Mechanism of Action

The mechanism of action of 8-chloro-3H-benzo[d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of starch and disaccharides into glucose. This inhibition helps in controlling blood sugar levels in diabetic patients . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Bromination at C7 (e.g., compound in ) is efficient (92% yield) using N-bromosuccinimide (NBS).
  • Substituents at C3 (e.g., chlorobenzyl, methyl) are critical for biological activity .
  • Fused heterocycles (e.g., benzothieno or imidazo) enhance planar rigidity, affecting receptor binding .

Key Observations :

  • Chlorine or bulky aryl groups (e.g., 4-chlorophenyl in CP-8) enhance antihistaminic activity by improving hydrophobic interactions .
  • Pyrazolo-triazinones with electron-withdrawing groups (e.g., nitro) show potent herbicidal activity due to enhanced PPO inhibition .
  • Imidazo-tetrazinones exhibit antitumor activity via hydrolysis to triazene metabolites, mimicking dacarbazine .

Physicochemical Properties

Table 3: Spectral and Physical Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
3-(2-Chlorophenyl)-benzothieno-triazin-4-one (CP-6) 145–146 1682 (C=O), 1505 (C=C), 753 (C-N) 2.2 (q, -CH₂), 2.8–3.0 (m, tetramethylene)
7-Bromo-3-(4-chlorobenzyl)-5-propyl-pyrazolo-triazin-4-one N/A N/A 7.42 (d, Ar-H), 5.57 (s, CH₂), 0.84 (t, CH₃)
DEPBT N/A N/A N/A

Key Observations :

  • Aromatic protons in ¹H-NMR typically appear at δ 7.3–7.5 ppm, while aliphatic protons (e.g., propyl in ) resonate at δ 0.8–4.5 ppm.
  • IR stretches for C=O (1682 cm⁻¹) and C-N (753 cm⁻¹) are consistent across analogs .

Commercial and Industrial Relevance

  • DEPBT : Widely used in peptide synthesis due to its mild reaction conditions and high efficiency .
  • Benzothieno-triazinones: Explored as antihistaminic agents with reduced sedative side effects .
  • Imidazo-tetrazinones: Promising antitumor candidates with oral bioavailability (>90%) and plasma half-lives ~1.3 hours .

Biological Activity

8-Chloro-3H-benzo[d][1,2,3]triazin-4-one is a heterocyclic compound belonging to the class of benzotriazinones. Its unique structure, characterized by a triazine ring fused to a benzene ring with a chlorine atom at the 8th position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the diazotization of 2-aminobenzamides followed by cyclization. A common method includes reacting 2-aminobenzamide with sodium nitrite and hydrochloric acid to form a diazonium salt, which then undergoes cyclization to yield the desired product. This process can be optimized using continuous flow reactors for better yield and purity .

The compound acts through several mechanisms:

  • Photocatalytic Reactions : It participates in region-selective visible-light-mediated denitrogenative alkene insertion to produce 3-substituted indolones.
  • Substitution Reactions : The chlorine atom can be substituted with nucleophiles like amines or thiols, leading to various derivatives.
  • Oxidation and Reduction : The triazine ring can undergo oxidation or reduction to yield different oxidation states .

Antitumor Activity

Research indicates that derivatives of triazine compounds exhibit significant antitumor properties. For instance, a study highlighted that certain substituted benzo[1,2,4]triazino compounds showed selective growth inhibition against breast cancer cell lines (MDA-MB-468) with a GI50 value as low as 0.41 μM. These compounds demonstrated a broad cytostatic activity spectrum, with mean growth inhibition ranging from 13% to 101% for different derivatives .

Antihistaminic Activity

This compound has also been evaluated for antihistaminic activity. In vitro studies showed that certain derivatives exhibited competitive antagonism at H1-receptors. For example, compounds CP-5 and CP-8 demonstrated significant shifts in concentration-response curves for histamine . The in vivo studies further confirmed their efficacy against histamine challenges in guinea pigs.

Anti-hyperlipidemic Activity

The compound's derivatives have shown potential in treating hyperlipidemia. In studies involving animal models induced with dexamethasone and Triton WR-1339, certain tricyclic benzothieno derivatives exhibited significant anti-hyperlipidemic effects .

Comparative Analysis of Biological Activity

The biological activities of this compound can be compared with similar compounds:

Compound TypeBiological ActivityNotable Findings
Benzothiazines AntitumorSelective growth inhibition against various cancer cell lines
Triazines AntihistaminicCompetitive antagonism at H1 receptors
Benzothieno Derivatives Anti-hyperlipidemicSignificant reduction in lipid levels in animal models

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antitumor Study : A study on substituted benzo[1,2,4]triazino compounds revealed that compound 3d exhibited the highest anticancer activity against MDA-MB-468 cells with a GI50 of 0.41 μM .
  • Antihistaminic Evaluation : In vitro and in vivo evaluations demonstrated that tricyclic benzothieno derivatives could significantly increase exposition time against histamine challenges compared to controls .
  • Hyperlipidemia Research : The anti-hyperlipidemic effects observed in rat models indicated that these derivatives could be promising candidates for managing lipid levels .

Q & A

Q. What are the established synthetic routes for 8-chloro-3H-benzo[d][1,2,3]triazin-4-one, and what experimental conditions optimize yield?

A common method involves condensation reactions of substituted triazole derivatives with benzaldehyde analogs. For instance, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization includes adjusting reaction time (e.g., 4–7 hours), temperature (ambient to −35°C for sensitive intermediates), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of triazole to benzaldehyde). Yields typically range from 46% to 76% depending on substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1660–1682 cm⁻¹, aromatic C=C at ~1506 cm⁻¹) .
  • ¹H-NMR : Resolves alkyl/aryl protons (e.g., methyl groups at δ 2.2 ppm, tetramethylene protons at δ 2.8–3.0 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 221.06 for methyl-substituted derivatives) .
  • Melting point analysis : Validates purity (e.g., 103–105°C for methyl derivatives vs. 145–146°C for 2-chlorophenyl analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological activity?

SAR studies focus on modifying the 3-position substituent. For example:

  • Methyl/ethyl groups : Improve solubility but reduce bioactivity (e.g., CP-1 and CP-2 in ).
  • 2-Chlorophenyl substitution : Enhances anti-hyperlipidemic activity (76% yield, CP-6) .
  • Thiophene or pyrimidine fusion : Increases binding affinity to biological targets (e.g., pyrimido[2,1-c][1,2,4]triazin-4-one derivatives in ). Computational modeling (e.g., docking studies) and in vitro assays (e.g., enzyme inhibition) are critical for validating SAR hypotheses .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazinone derivatives?

Discrepancies may arise from:

  • Varied assay conditions : Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or concentration ranges.
  • Stereochemical impurities : Chiral centers in fused-ring derivatives (e.g., pyrimido-triazinones) may lead to conflicting bioactivity .
  • Data normalization : Use internal standards (e.g., clozapine analogs in ) to calibrate activity measurements. Triangulation via orthogonal assays (e.g., NMR binding studies + in vivo models) improves reliability .

Q. How can synthetic methodologies be adapted to incorporate this compound into peptide or polymer conjugates?

Phosphoryloxy derivatives (e.g., 3-(diethoxy-phosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) enable coupling to peptides via solid-phase synthesis. This reagent facilitates activation of carboxyl groups, forming stable amide bonds in peptide chains (e.g., Pro13 synthesis in ). Optimal conditions involve Boc-protected amino acids, anhydrous solvents, and HPLC purification (>98% purity) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and glacial acetic acid catalysis to minimize side reactions .
  • Characterization : Combine MS/NMR with X-ray crystallography for unambiguous structural assignment .
  • Biological Testing : Use isogenic cell lines and standardized protocols (e.g., NIST guidelines in ) to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-3H-benzo[d][1,2,3]triazin-4-one
Reactant of Route 2
Reactant of Route 2
8-chloro-3H-benzo[d][1,2,3]triazin-4-one

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